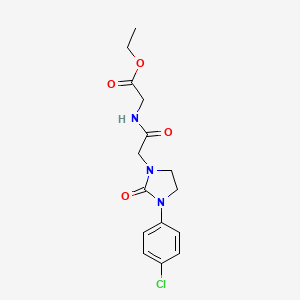

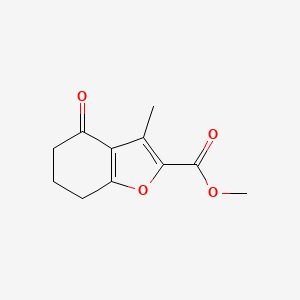

Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

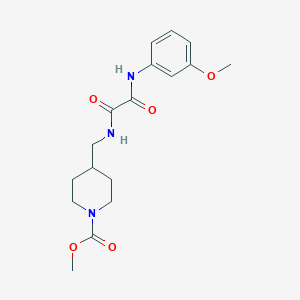

Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate, also known as ECA, is a chemical compound that has been extensively studied for its potential applications in scientific research. ECA is a white crystalline powder that is soluble in water and has a molecular formula of C14H16ClN3O4.

Scientific Research Applications

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Derivatives of thiazole, which is structurally similar to the compound , have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The presence of the chlorophenyl group may enhance this activity, making it a candidate for developing new antimicrobial drugs.

Antifungal Applications

In addition to its antibacterial properties, thiazole derivatives have also been screened for antifungal activities . The compound’s potential effectiveness against fungal pathogens could lead to the development of new antifungal medications, particularly for resistant strains of fungi.

Antitumor and Cytotoxic Properties

Compounds with a thiazole ring have been observed to possess antitumor and cytotoxic activities . Research into the specific compound Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate could uncover new pathways for cancer treatment, especially considering the structural implications of the chlorophenyl moiety.

Neuroprotective Effects

Thiazole derivatives are known to have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier and protect neural tissue makes it a subject of interest in neuroscience research.

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of thiazole derivatives make them suitable for pain management and inflammation control . This compound could potentially be used to develop new pain relief medications with fewer side effects.

Role in Metabolic Processes

Thiazoles are naturally found in Vitamin B1 (thiamine), which is essential for energy metabolism and neurotransmitter synthesis . The compound could be explored for its role in metabolic processes, possibly leading to nutritional supplements or metabolic disorder treatments.

Each of these applications offers a unique avenue for scientific research and potential therapeutic development. The compound’s diverse biological activities make it a valuable subject for further study in medicinal chemistry.

Antiviral Drug Development

Thiazole derivatives have been identified to possess antiviral activities, including anti-HIV activity . The structural features of the compound, such as the chlorophenyl group, could be pivotal in the design of new antiviral drugs that target specific stages of viral replication or protein synthesis.

Enzyme Inhibition for Disease Treatment

The compound has potential as an enzyme inhibitor, which is a common strategy in drug development for diseases like hypertension and diabetes . For instance, thiazole derivatives have been shown to inhibit bacterial DNA gyrase B, an enzyme essential for bacterial DNA replication . This type of application could lead to new treatments for bacterial infections that are resistant to current antibiotics.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activity .

Mode of Action

It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors, which can lead to a variety of biological effects .

Result of Action

Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

ethyl 2-[[2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O4/c1-2-23-14(21)9-17-13(20)10-18-7-8-19(15(18)22)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJECNMAPXHWPGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1CCN(C1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2-(3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamido)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(4-Bromothiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2449214.png)

![2-[1-(furan-2-ylmethyl)-5-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2449215.png)

![5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2449220.png)

![2-Phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2449221.png)

![5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2449229.png)

![N-(4-chlorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2449235.png)